molecular formula C17H33NOSn B180629 3,5-Dimethyl-4-(tributylstannyl)isoxazole CAS No. 136295-80-2

3,5-Dimethyl-4-(tributylstannyl)isoxazole

Cat. No.: B180629
CAS No.: 136295-80-2
M. Wt: 386.2 g/mol
InChI Key: PKYSINBSZIXTHF-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-(tributylstannyl)isoxazole is a chemical compound with the molecular formula C17H33NOSn and a molecular weight of 386.17 g/mol . It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of the tributylstannyl group makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-(tributylstannyl)isoxazole typically involves the stannylation of 3,5-dimethylisoxazole. One common method includes the reaction of 3,5-dimethylisoxazole with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-(tributylstannyl)isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Stannic oxide and the corresponding oxidized isoxazole derivative.

    Substitution: Various substituted isoxazoles depending on the nucleophile used.

    Coupling Reactions: Aryl or vinyl-substituted isoxazoles.

Scientific Research Applications

3,5-Dimethyl-4-(tributylstannyl)isoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-(tributylstannyl)isoxazole largely depends on the specific reactions it undergoes. In coupling reactions, the tributylstannyl group acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The isoxazole ring can interact with various molecular targets, potentially affecting biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-4-(tributylstannyl)isoxazole is unique due to the presence of both the tributylstannyl group and the methyl groups on the isoxazole ring. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tributyl-(3,5-dimethyl-1,2-oxazol-4-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6NO.3C4H9.Sn/c1-4-3-5(2)7-6-4;3*1-3-4-2;/h1-2H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYSINBSZIXTHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(ON=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NOSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30567696
Record name 3,5-Dimethyl-4-(tributylstannyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136295-80-2
Record name 3,5-Dimethyl-4-(tributylstannyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethyl-4-(tributylstannyl)isoxazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

n-BuLi (1.6 M solution in hexanes, 6 mL, 9.6 mmol) was added to a cooled (−78° C.) solution of 4-iodo-3,5-dimethylisoxazole (1.47 g, 6.60 mmol) in THF (24 mL) under nitrogen. After 15 min, tributyltin chloride (26 mL, 9.60 mmol) was added and the reaction was stirred over night while warming to room temperature. The reaction was quenched by 1 M HCl, CH2Cl2 was added, the phases separated and the solvent were evaporated. The residue was purified by flash chromatography with heptane:CH2Cl2 (75:25-0:100) to give 3,5-dimethyl-4-(tributylstannyl)isoxazole (1.00 g, 39%).
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step Two
Name
Quantity
24 mL
Type
solvent
Reaction Step Two
Name
tributyltin chloride
Quantity
26 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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